molecular formula C19H16N4OS2 B2795951 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 681174-65-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No.: B2795951
CAS No.: 681174-65-2
M. Wt: 380.48
InChI Key: XPSLWRBYQMNCIE-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and in a solvent like ethanol .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(13-5-6-14-17(11-13)25-12-20-14)22-7-9-23(10-8-22)19-21-15-3-1-2-4-16(15)26-19/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLWRBYQMNCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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